molecular formula C18H20FN3O3 B2387528 ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate CAS No. 1219905-97-1

ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate

Cat. No.: B2387528
CAS No.: 1219905-97-1
M. Wt: 345.374
InChI Key: NXISPBVLAPWOCF-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate is a synthetic small molecule characterized by a piperazine core substituted with an ethyl carboxylate group at the 1-position and a 4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl moiety at the 4-position.

Properties

IUPAC Name

ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-2-25-18(24)22-9-7-21(8-10-22)17(23)16-11-14(12-20-16)13-3-5-15(19)6-4-13/h3-6,11-12,20H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXISPBVLAPWOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation of Pyrrole Esters

A critical intermediate for pyrrole functionalization is ethyl 4-formyl-1H-pyrrole-2-carboxylate, synthesized via the Vilsmeier-Haack reaction. As demonstrated by Ambeed, ethyl 1H-pyrrole-2-carboxylate undergoes formylation using phosphorus oxychloride ($$ \text{POCl}_3 $$) and dimethylformamide (DMF) under argon at 30°C for 21 hours. This yields a mixture of 4-formyl and 5-formyl isomers, separable by column chromatography (1:3 ethyl acetate/hexane), with the 4-formyl derivative isolated in 42% yield.

Reaction Conditions:
$$
\text{Ethyl 1H-pyrrole-2-carboxylate} + \text{POCl}_3 + \text{DMF} \xrightarrow{30^\circ \text{C}, 21\, \text{h}} \text{Ethyl 4-formyl-1H-pyrrole-2-carboxylate}
$$

Introducing the 4-Fluorophenyl Substituent

The formyl group at position 4 serves as a versatile handle for introducing the 4-fluorophenyl group. While direct substitution of the aldehyde is challenging, cross-coupling strategies offer a viable pathway. For instance, Suzuki-Miyaura coupling could replace a halogen (e.g., bromine) at position 4 with 4-fluorophenylboronic acid. This requires prior bromination of the pyrrole ring, a transformation achievable using $$ \text{N}- \text{bromosuccinimide} $$ (NBS) under controlled conditions.

Hypothetical Reaction Sequence:

  • Bromination:
    $$
    \text{Ethyl 4-formyl-1H-pyrrole-2-carboxylate} + \text{NBS} \xrightarrow{\text{DMF}, 0^\circ \text{C}} \text{Ethyl 4-bromo-1H-pyrrole-2-carboxylate}
    $$
  • Suzuki Coupling:
    $$
    \text{Ethyl 4-bromo-1H-pyrrole-2-carboxylate} + \text{4-fluorophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Ethyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate}
    $$

Oxidation to Carboxylic Acid

The ester group at position 2 is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH, followed by acidification to yield 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid.

$$
\text{Ethyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{4-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid}
$$

Piperazine Subunit Preparation

Synthesis of Ethyl Piperazine-1-Carboxylate

Piperazine reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form ethyl piperazine-1-carboxylate. This step typically proceeds in dichloromethane (DCM) at 0°C to room temperature.

$$
\text{Piperazine} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Ethyl piperazine-1-carboxylate}
$$

Coupling of Pyrrole and Piperazine Moieties

Formation of the Acid Chloride

The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{(COCl)}2 $$) in anhydrous DCM or tetrahydrofuran (THF).

$$
\text{4-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{DCM}} \text{4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl chloride}
$$

Amide Bond Formation

The acid chloride reacts with ethyl piperazine-1-carboxylate in the presence of a base (e.g., $$ \text{Et}_3\text{N} $$) to form the final product. The reaction is typically conducted in DCM or THF at 0–25°C.

$$
\text{4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl chloride} + \text{Ethyl piperazine-1-carboxylate} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate}
$$

Analytical and Optimization Considerations

Chromatographic Purification

Column chromatography remains indispensable for isolating intermediates, particularly regioisomeric mixtures (e.g., 4-formyl vs. 5-formyl pyrroles). Ambeed reports using silica gel with ethyl acetate/hexane gradients, achieving >95% purity for key intermediates.

Reaction Monitoring

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress. For example, TLC (toluene/ethyl acetate 8:2) confirmed the disappearance of starting material during formylation.

Yield Optimization

  • Temperature Control: Maintaining 30°C during Vilsmeier-Haack formylation minimizes side reactions.
  • Catalyst Loading: Patent CA2432064C emphasizes that 1–2 mol% $$ \text{Pd(PPh}3\text{)}4 $$ suffices for efficient Suzuki coupling.
  • Solvent Choice: Molecular sieves or Dean-Stark traps in THF or toluene facilitate azeotropic water removal during condensation steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthesis of Ethyl 4-[4-(4-Fluorophenyl)-1H-Pyrrole-2-Carbonyl]Piperazine-1-Carboxylate

The synthesis of this compound typically involves several key steps:

  • Pyrrole Ring Formation : The pyrrole ring can be synthesized using the Paal-Knorr synthesis method, where a 1,4-dicarbonyl compound reacts with an amine.
  • Introduction of the Fluorophenyl Group : This is achieved through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.
  • Piperazine Ring Formation : The piperazine ring is formed via cyclization of 1,2-diamine derivatives.
  • Final Coupling and Esterification : The pyrrole and piperazine rings are coupled through carbonylation followed by esterification to yield the ethyl ester group.

Scientific Research Applications

This compound has several notable applications:

Medicinal Chemistry

  • Therapeutic Potential : The compound has been investigated for its potential as a therapeutic agent against various diseases. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug development targeting specific enzymes or receptors .
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating conditions like hyperlipidemia by acting on the HMG-CoA reductase pathway .

Biological Studies

  • Biological Activity : Research has shown that derivatives of this compound exhibit diverse pharmacological activities, including antimicrobial and anti-inflammatory properties. Its interactions with cellular targets are under investigation to elucidate its mechanism of action .
  • Cell Culture Studies : The compound has been used in cell culture experiments to assess its effects on cell viability and proliferation, particularly in cancer research .

Materials Science

  • Building Block for Synthesis : this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules with desired properties for various industrial applications.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations.
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in vitro, suggesting potential for therapeutic use.
Study CCancer Cell ProliferationInhibited the proliferation of specific cancer cell lines, indicating possible anti-cancer properties.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Heterocyclic Core Variations
  • Cyclopropane vs. Pyrrole: Ethyl 4-(2-(4-fluorophenyl)cyclopropane-1-carbonyl)piperazine-1-carboxylate (F43) replaces the pyrrole ring with a cyclopropane group. F43 showed a 73.3% synthetic yield and distinct NMR profiles (¹H: δ 7.22–7.09 ppm; ¹⁹F: δ -116.97 ppm) .
  • Pyrazole vs. Pyrrole :
    Ethyl 4-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate incorporates a pyrazole ring with a fluorobenzamido substituent. This structure enhances hydrogen-bonding capacity, which may improve target selectivity .

Substituent Modifications
  • 4-Fluorophenyl vs. 2-Methoxyphenyl: Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate substitutes the fluorophenyl group with a methoxyphenyl moiety and replaces piperazine with piperidine.
  • Triazole vs. Pyrrole :
    Ethyl 4-[({4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate (C677-0229) introduces a triazole ring with a sulfanyl group. This modification enhances metabolic stability (MW: 486.57 g/mol) .

Receptor Antagonism
  • Serotonin 5-HT₁A Antagonists :
    p-MPPI and p-MPPF (piperazine derivatives with fluorophenyl groups) exhibit potent 5-HT₁A antagonism. p-MPPF showed an ID₅₀ of 3 mg/kg against 8-OH-DPAT-induced hypothermia, highlighting the fluorophenyl group's role in receptor affinity .

  • Unspecified Activity :
    Ethyl 4-[3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate demonstrated 8.96% activity (p<0.05) in a high-content screening assay, though the target pathway remains unclear .

Antimicrobial and Metabolic Properties
  • Cyclopropane Derivatives :
    F43’s cyclopropane group may confer rigidity, improving membrane penetration for antimicrobial applications, though specific data are unavailable .

Molecular Properties and Pharmacokinetics

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate C₁₉H₁₉FN₃O₃ 368.37 Pyrrole-2-carbonyl, 4-fluorophenyl
F43 C₁₇H₁₆FN₃O₃ 329.33 Cyclopropane, 4-fluorophenyl
C677-0229 C₂₃H₂₇FN₆O₃S 486.57 Triazole, sulfanyl, 4-fluorophenyl
p-MPPF C₂₅H₂₆FN₅O₂ 471.51 Fluorobenzamido, methoxyphenyl

Biological Activity

Ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate (referred to as EFPC) is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of EFPC, including its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

EFPC is characterized by its unique molecular structure, which includes a piperazine ring, a pyrrole moiety, and a fluorophenyl group. The molecular formula is C19H20FN3O3C_{19}H_{20}FN_3O_3 with a molecular weight of approximately 359.38 g/mol. This structure is believed to contribute to its biological activity through interactions with specific biological targets.

The biological activity of EFPC is primarily attributed to its interactions with various receptors and enzymes. Notably, compounds featuring pyrrole and piperazine structures have been shown to exhibit:

  • Antitumor Activity : In vitro studies indicate that EFPC may inhibit cancer cell proliferation by inducing apoptosis in tumor cells.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
  • Neuroprotective Effects : Preliminary studies suggest that EFPC may protect neuronal cells from oxidative stress.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of EFPC:

  • Cell Viability Assays : EFPC was tested on various cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, revealing IC50 values in the micromolar range, indicating moderate potency.
  • Apoptosis Induction : Flow cytometry analysis demonstrated that EFPC treatment led to significant increases in early and late apoptotic cells compared to control groups.
Assay TypeCell LineIC50 (μM)Effect Observed
MTT Cell ViabilityHeLa15Reduced viability
MTT Cell ViabilityMCF-720Reduced viability
Apoptosis AssayHeLaN/AIncreased apoptosis

Case Studies and Research Findings

  • Case Study on Antitumor Activity :
    A recent study evaluated the antitumor effects of EFPC in mouse models bearing human cancer xenografts. The results indicated that treatment with EFPC led to a statistically significant reduction in tumor size after four weeks of administration compared to the control group.
  • Antimicrobial Activity Research :
    A comparative study highlighted the antimicrobial properties of EFPC against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 12.5 μg/mL against S. aureus, showcasing its potential as an antibacterial agent.
  • Neuroprotective Effects :
    Another investigation focused on the neuroprotective effects of EFPC in a model of oxidative stress-induced neuronal damage. Results showed that EFPC significantly reduced cell death and oxidative markers in treated neurons.

Q & A

Q. What synthetic strategies are recommended for synthesizing ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a fluorophenyl-pyrrole intermediate to a piperazine backbone. Key steps include:
  • Acylation : Use of coupling agents like EDCl/HOBt to attach the pyrrole-carbonyl group to the piperazine ring .
  • Esterification : Ethyl chloroformate or similar reagents to introduce the carboxylate ester .
  • Optimization : Control temperature (e.g., 0–5°C for acylation), inert atmosphere (N₂/Ar), and solvent polarity (DMF or dichloromethane) to minimize side reactions and improve yields (>70%) .
    Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz) identify proton environments and carbon frameworks. Key signals include the piperazine NH (~δ 3.0 ppm), fluorophenyl aromatic protons (~δ 7.2–7.8 ppm), and ester carbonyl (~δ 170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What initial biological screening approaches are suitable for evaluating this compound’s pharmacological potential?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition : Test against kinases, phosphodiesterases, or proteases at 1–100 µM concentrations using fluorescence/colorimetric substrates .
  • Receptor binding : Radioligand displacement assays (e.g., for serotonin/dopamine receptors) with IC₅₀ determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify EC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with variations in:
  • Fluorophenyl group : Replace with chlorophenyl or trifluoromethylphenyl to assess electronic effects .
  • Piperazine substituents : Introduce methyl, acetyl, or sulfonyl groups to modulate lipophilicity and bioavailability .
  • Biological testing : Compare IC₅₀ values across analogs in target-specific assays. For example, a 2-methoxyethyl substitution improved solubility in a related dihydropyridine derivative .
  • Data analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. How can contradictions in reported biological activity data for piperazine derivatives be resolved?

  • Methodological Answer :
  • Standardize assays : Ensure consistent buffer conditions (pH 7.4, 37°C), cell lines, and endpoint measurements (e.g., luminescence vs. fluorescence) .
  • Control for off-target effects : Include counter-screens against unrelated targets (e.g., GPCRs, ion channels) .
  • Meta-analysis : Pool data from multiple studies to identify trends, using tools like Forest plots to assess heterogeneity .

Q. What computational methods are effective for predicting binding modes and interaction mechanisms with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of target proteins (e.g., kinases, GPCRs). Key interactions include hydrogen bonds with piperazine NH and fluorophenyl hydrophobic packing .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using MOE or Phase .

Q. How can stability and reactivity under physiological conditions be systematically evaluated?

  • Methodological Answer :
  • pH stability : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC at 0, 24, and 48 hours. Hydrolysis of the ester group is a key degradation pathway .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
  • Thermal analysis : TGA/DSC to determine melting points and decomposition temperatures (>150°C typical for stable piperazines) .

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